molecular formula C18H17NO3 B8338605 4-(5-Methyl-2-phenyl-4-oxazolylmethoxy)benzyl alcohol

4-(5-Methyl-2-phenyl-4-oxazolylmethoxy)benzyl alcohol

Cat. No.: B8338605
M. Wt: 295.3 g/mol
InChI Key: SJJKLHFJRNTITD-UHFFFAOYSA-N
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Description

4-(5-Methyl-2-phenyl-4-oxazolylmethoxy)benzyl alcohol is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

[4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]methanol

InChI

InChI=1S/C18H17NO3/c1-13-17(12-21-16-9-7-14(11-20)8-10-16)19-18(22-13)15-5-3-2-4-6-15/h2-10,20H,11-12H2,1H3

InChI Key

SJJKLHFJRNTITD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=C(C=C3)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-(5-methyl-2-phenyl-4-oxazolylmethoxy)benzaldehyde (33.42 g) in methanol (150 ml)-tetrahydrofuran (30 ml), sodium borohydride (4.31 g) was added in portions at 0° C. After stirring for 30 minutes at room temperature, water was added to the reaction mixture and the mixture was stirred for 1 hour. The crystals of 4-(5-methyl-2-phenyl-4-oxazolylmethoxy)benzylalcohol (32.85 g, yield 98%) was were isolated by filtration. Recrystallization from ethyl acetate-diethylether gave pale yellow crystals. m.p. 128-129° C.
Name
4-(5-methyl-2-phenyl-4-oxazolylmethoxy)benzaldehyde
Quantity
33.42 g
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reactant
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Quantity
30 mL
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reactant
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4.31 g
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reactant
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150 mL
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solvent
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Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (15.5 mL of a 1.0 M solution in THF) is added slowly to a cooled (ice-water bath) solution of the title B compound, 4-(5-methyl-2-phenyl-oxazol-4-ylmethoxy)-benzoic acid methyl ester (2.0 g, 6.18 mmol) in THF (30 mL). The mixture is stirred at 0° C. for 3 h, then quenched with saturated sodium bicarbonate, and extracted with EtOAc. The organic solution is washed with brine, dried over magnesium sulfate, and concentrated under vacuum to give the crude product. The product is purified by silica gel chromatography using 30% EtOAc in hexane as the eluent to give [4-(5-methyl-2-phenyl-oxazol-4-ylmethoxy)-phenyl]-methanol as a white solid.
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ice water
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0 (± 1) mol
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Reaction Step Two
Name
4-(5-methyl-2-phenyl-oxazol-4-ylmethoxy)-benzoic acid methyl ester
Quantity
2 g
Type
reactant
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Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

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reactant
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Name
Cc1oc(-c2ccccc2)nc1COc1ccc(C=O)cc1
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Synthesis routes and methods IV

Procedure details

4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole (50.0 g) was dissolved in dimethyl acetamide (200 ml) and parahydroxybenzaldehyde (30.9 g) and potassium carbonate (49.9 g) were added at room temperature. The mixture was heated and stirred at 50-65° C. for 4 hr. The mixture was cooled, and sodium borohydride (9.11 g) was added at 5-13° C. After stirring for about 5 min, the mixture was stirred at room temperature for 4 hr. Under ice-cooling, methanol (50 ml) was added at 20-21° C., and water (50 ml) was added at 21-24° C. under ice-cooling. Under ice-cooling, conc. hydrochloric acid (50 ml) was added at 18-25° C. and water (50 ml) was added under ice-cooling at 23° C. Stirring was stopped and the reaction mixture was stood overnight at room temperature. The precipitated solid was collected by filtration and washed twice with water (150 ml). The solid was dried under reduced pressure (40° C.) to give {4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl}methanol (68.3 g) as a pale-yellow brown solid in a yield of 96.0%.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
49.9 g
Type
reactant
Reaction Step Two
Quantity
9.11 g
Type
reactant
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Quantity
50 mL
Type
reactant
Reaction Step Four
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Quantity
50 mL
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solvent
Reaction Step Five
Name
Quantity
50 mL
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solvent
Reaction Step Six
Quantity
50 mL
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solvent
Reaction Step Seven

Synthesis routes and methods V

Procedure details

4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole (5.00 g), parahydroxybenzyl alcohol (3.29 g) and potassium carbonate (6.66 g) were suspended in dimethylformamide (25 ml) and the suspension was stirred at 50° C. for 3.5 hr. The reaction mixture was cooled and water (25 ml) was added at not higher than 15° C. The mixture was stirred for about 5 min and at about 5° C. for 1 hr under ice-cooling. The crystals were collected by filtration, washed twice with water (15 ml) and dried under reduced pressure at 50° C. to give the objective product (6.85 g) in a yield of 96%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.29 g
Type
reactant
Reaction Step Two
Quantity
6.66 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
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25 mL
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solvent
Reaction Step Five
Yield
96%

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